molecular formula C16H17ClN2O B5835937 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide

3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide

Cat. No.: B5835937
M. Wt: 288.77 g/mol
InChI Key: FYADFYXNFHKCBK-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide is an organic compound that features a benzamide core with a chloro substituent at the 3-position, a dimethylamino group at the 4-position of the phenyl ring, and a methyl group at the 4-position of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.

    Acylation: The amino group is then acylated with 4-(dimethylamino)benzoyl chloride to form the corresponding amide.

    Chlorination: Finally, the compound is chlorinated at the 3-position using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxide derivatives, while reduction can lead to the formation of secondary amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper(I) iodide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Hydrolysis: Formation of 4-methylbenzoic acid and 4-(dimethylamino)aniline.

Scientific Research Applications

3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chloro and methyl groups contribute to the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)phenyl]-4-methylbenzamide: Lacks the chloro substituent, resulting in different reactivity and binding properties.

    3-chloro-N-phenyl-4-methylbenzamide: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

    3-chloro-N-[4-(methylamino)phenyl]-4-methylbenzamide: Contains a methylamino group instead of a dimethylamino group, altering its electronic and steric properties.

Uniqueness

3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-11-4-5-12(10-15(11)17)16(20)18-13-6-8-14(9-7-13)19(2)3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYADFYXNFHKCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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